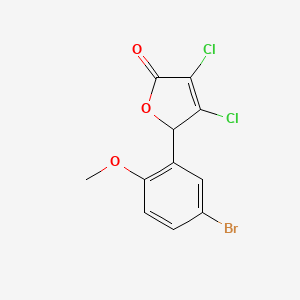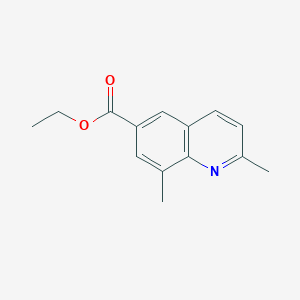
Ethyl 2,8-dimethylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,8-dimethylquinoline-6-carboxylate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
The synthesis of Ethyl 2,8-dimethylquinoline-6-carboxylate can be achieved through various synthetic routes. One common method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane . The reaction conditions are mild, and the yield of the desired product is generally high.
Analyse Des Réactions Chimiques
Ethyl 2,8-dimethylquinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield quinoline N-oxide, while reduction with sodium borohydride can produce tetrahydroquinoline derivatives .
Applications De Recherche Scientifique
Ethyl 2,8-dimethylquinoline-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts.
Biology: Quinoline derivatives, including this compound, are studied for their potential as antimicrobial agents. They have shown activity against various bacterial and fungal strains.
Medicine: This compound is investigated for its potential anticancer properties. Quinoline derivatives have been found to inhibit the growth of cancer cells and induce apoptosis.
Industry: this compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 2,8-dimethylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell growth and proliferation. Additionally, quinoline derivatives can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair .
Comparaison Avec Des Composés Similaires
Ethyl 2,8-dimethylquinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 2,4-dimethylquinoline-3-carboxylate: This compound has a similar structure but differs in the position of the methyl groups and the carboxylate group. It exhibits similar chemical reactivity and biological activities.
Quinoline N-oxide: This oxidized derivative of quinoline has distinct chemical properties and is used in different applications, such as in the synthesis of heterocyclic compounds.
Tetrahydroquinoline: The reduced form of quinoline, which has different chemical and biological properties compared to its aromatic counterpart.
This compound is unique due to its specific substitution pattern on the quinoline ring, which influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
ethyl 2,8-dimethylquinoline-6-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)12-7-9(2)13-11(8-12)6-5-10(3)15-13/h5-8H,4H2,1-3H3 |
Clé InChI |
JEGMHYNWAGBLKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=C1)C)N=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


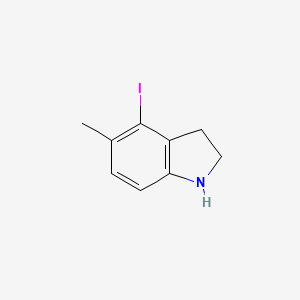

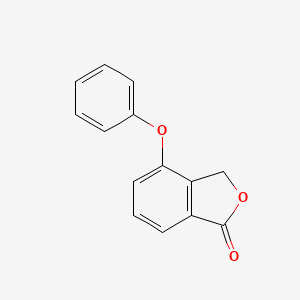
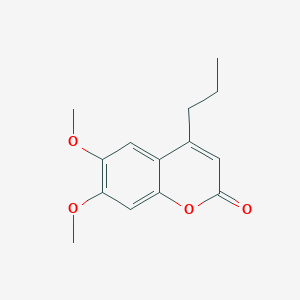
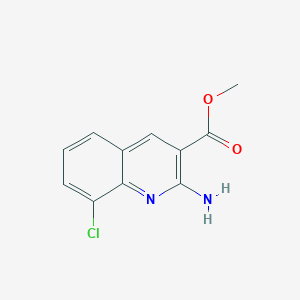
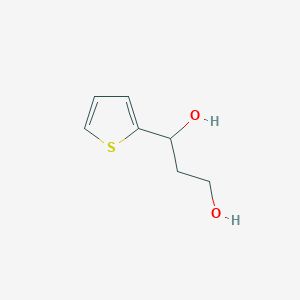
![3-Iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13671809.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)

![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)
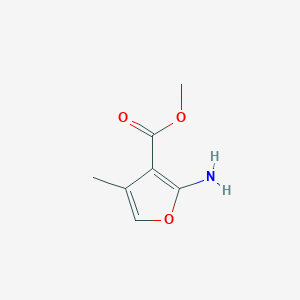
![5-Methoxy-8,9,10,11-tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B13671852.png)
